Nvs-bet-1 vs. JQ1: Enhanced Induction of Keratinocyte Activation Marker CD44
In a direct head-to-head comparison using primary adult human keratinocytes, NVS-BET-1 induced a more statistically significant upregulation of the activation marker CD44 compared to JQ1 at the same concentrations. This indicates a potentially more potent effect on keratinocyte activation within the tested parameters. At 500 nM, NVS-BET-1 treatment resulted in a p-value of 0.0002, while JQ1 resulted in a p-value of 0.0019. At 1.5 µM, NVS-BET-1 showed a p-value of less than 0.0001, compared to 0.0008 for JQ1 [1].
| Evidence Dimension | Upregulation of CD44 cell surface marker |
|---|---|
| Target Compound Data | 500 nM: p = 0.0002***; 1.5 µM: p < 0.0001*** |
| Comparator Or Baseline | JQ1: 500 nM: p = 0.0019**; 1.5 µM: p = 0.0008*** |
| Quantified Difference | More significant p-value (lower probability of null hypothesis) for NVS-BET-1 at both tested concentrations. |
| Conditions | Primary human keratinocytes; 8h incubation followed by 18h compound-free incubation; FACS analysis (Two-way ANOVA with Dunnett's multiple comparisons test; n=3). |
Why This Matters
For researchers studying keratinocyte activation, NVS-BET-1 provides a more robust signal for specific markers like CD44, potentially increasing assay sensitivity and data reliability compared to the widely used JQ1.
- [1] Schutzius, G. et al. BET bromodomain inhibitors regulate keratinocyte plasticity. Nat. Chem. Biol. 17, 280-290 (2021). Extended Data Fig. 5c. View Source
